1H-Imidazo[4,5-c]pyridin-2-amine
Overview
Description
1H-Imidazo[4,5-c]pyridin-4-amine is a heterocyclic organic compound that belongs to the imidazo[4,5-c]pyridine family . It has a molecular weight of 134.14 . This compound has been used in various research fields due to its potential applications.
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities .Molecular Structure Analysis
The molecular structure of 1H-Imidazo[4,5-c]pyridin-4-amine can be found on various chemical databases .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through radical reactions, which is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
1H-Imidazo[4,5-c]pyridin-4-amine has a high density and excellent performance, indicating that it is a very promising cation in the construction of low-sensitivity high-energy compounds .Scientific Research Applications
Green Synthesis of Novel Derivatives
A study by Sadek et al. (2018) presents an efficient, environmentally friendly synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives. This process utilizes controlled microwave heating, simplifying operations and ensuring high yields (Sadek, Abdel-Hameed, Abdelnabi, & Meleigy, 2018).
Synthesis and Optical Properties
Kielesiński et al. (2015) developed a novel method to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, demonstrating these compounds' strong UV absorption and fluorescence properties. This method involves C–H amination and could be significant in understanding the optical properties of π-expanded imidazo[1,2-a]pyridines (Kielesiński, Tasior, & Gryko, 2015).
Copper-Catalyzed Synthesis Techniques
Pericherla et al. (2013) describe a copper-catalyzed synthesis method for imidazo[1,2-a]pyridines. This method is noted for its simplicity, affordability, and efficiency, yielding a variety of imidazo[1,2-a]pyridines and demonstrating the scope of this technique in the synthesis of compounds like Zolimidine (Pericherla, Kaswan, Khedar, Khungar, Parang, & Kumar, 2013).
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
Tolkunov et al. (2021) explored the synthesis of new imidazo[1,5-a]pyrimidine derivatives, highlighting a unique acidic condition-driven conversion of imidazo[1,5-a]pyrimidine into 3H-imidazo[4,5-b]pyridine. This conversion showcases a new version of the Dimroth rearrangement, expanding the possibilities in heterocyclic compound synthesis (Tolkunov, Tolkunov, Smirnova, & Tolkunov, 2021).
Development of CGRP Receptor Antagonist Substructures
Leahy et al. (2012) report on the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key substructure in CGRP receptor antagonists. The study describes two efficient synthesis routes, each from different starting materials, demonstrating the versatility and applicability of this compound in medicinal chemistry (Leahy, Desai, Deshpande, Mariadass, Rangaswamy, Rajagopal, Madhavan, & Illendula, 2012).
Novel Synthesis Strategies
Rosenberg et al. (2013) present a strategy for the C2 amination of imidazo[4,5-b]pyridines, leading to the creation of derivatives of protected imidazo[4,5-b]pyridines. This method highlights the regioselective nature and simplicity of the process, opening avenues for easy access to these derivatives (Rosenberg, Williams, Jordan, & Clark, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFCVSEPWYUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635867 | |
Record name | 3H-Imidazo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-c]pyridin-2-amine | |
CAS RN |
68074-63-5 | |
Record name | 3H-Imidazo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-c]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.